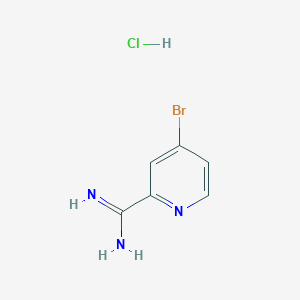

4-Bromopicolinimidamide hydrochloride

Description

The exact mass of the compound 4-Bromopicolinimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromopicolinimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopicolinimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJWORPOJISSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704330 | |

| Record name | 4-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-58-7 | |

| Record name | 4-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Bromopicolinimidamide Hydrochloride

Executive Summary

4-Bromopicolinimidamide hydrochloride is a critical heterocyclic building block in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors). The amidine moiety functions as a cationic arginine mimetic, forming essential salt bridges within the S1 pocket of protease enzymes.

This guide details a robust, scalable synthesis protocol via the Pinner reaction. Unlike direct amination methods which often suffer from low conversion or competing nucleophilic aromatic substitution at the bromine position, this two-step imidate route ensures high regioselectivity and product purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of harsh metal-halogen exchange conditions that could compromise the bromine handle, which is required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Strategic Disconnection: The target molecule is disconnected at the C-N amidine bond, tracing back to the corresponding nitrile.

-

Target: 4-Bromopicolinimidamide HCl

-

Intermediate: Methyl 4-bromo-2-picolinimidate hydrochloride (Pinner Salt)

-

Starting Material: 4-Bromo-2-cyanopyridine (4-Bromopicolinonitrile)

Pathway Visualization

Figure 1: Retrosynthetic logic flow avoiding metal-catalyzed routes.

Experimental Protocol

Phase 1: Formation of the Imidate Ester (Pinner Salt)[1][2][3]

Principle: Acid-catalyzed addition of methanol across the nitrile triple bond. Critical Control Point: Moisture exclusion is paramount. Water causes hydrolysis of the imidate back to the ester or amide.

Reagents:

-

4-Bromo-2-cyanopyridine (1.0 equiv)

-

Anhydrous Methanol (10 vol)

-

Acetyl Chloride (3.0 equiv) [Generates anhydrous HCl in situ] or HCl gas.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under nitrogen flow.

-

Solvation: Charge 4-Bromo-2-cyanopyridine and anhydrous methanol. Cool the solution to 0°C using an ice/salt bath.

-

Acid Generation: Dropwise add Acetyl Chloride over 30 minutes. Note: This reaction is exothermic and generates HCl gas in situ. Maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The nitrile peak should disappear.

-

Isolation: Concentrate the reaction mixture in vacuo at < 40°C to roughly 1/3 volume. Add cold diethyl ether (10 vol) to precipitate the imidate hydrochloride salt.

-

Filtration: Filter the white/off-white solid under nitrogen (hygroscopic!) and wash with cold ether. Proceed immediately to Phase 2.

Phase 2: Ammonolysis to Amidine

Principle: Nucleophilic substitution of the methoxy group by ammonia.

Reagents:

-

Imidate intermediate (from Phase 1)

-

Ammonia (7N in Methanol) (5.0 equiv)

Step-by-Step Methodology:

-

Resuspension: Suspend the wet imidate salt in anhydrous methanol (5 vol).

-

Addition: Cool to 0°C. Add 7N Ammonia in methanol dropwise.

-

Conversion: Seal the vessel (pressure tube recommended if scaling >10g) and stir at room temperature for 4–6 hours.

-

Workup: Concentrate the solvent in vacuo. The product will crystallize or form a solid residue.

-

Purification: Triturate the solid with acetone or diethyl ether to remove ammonium chloride byproducts (if any) and residual organic impurities. Recrystallize from Ethanol/Ether if high purity (>99%) is required.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 4-bromopicolinimidamide HCl.

Characterization & Data Analysis

Validation of the product requires confirming the integrity of the pyridine ring, the presence of the amidine group, and the presence of the bromine atom.

Expected Spectral Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Solvent | DMSO-d6 | Polar solvent required for salt solubility. |

| Broad Singlet (3H/4H) | Amidine NH protons ( | ||

| Doublet (J ~ 5 Hz) | Pyridine H6 (Ortho to N). | ||

| Doublet (J ~ 2 Hz) | Pyridine H3 (Ortho to Amidine). | ||

| Doublet of Doublets | Pyridine H5. | ||

| 13C NMR | Quaternary C | Amidine Carbon ( | |

| Quaternary C | C2 (Pyridine ring). | ||

| Quaternary C | C4 (C-Br). | ||

| LC-MS | Ionization | ESI (+) | |

| m/z | 200.0 / 202.0 | [M+H]+. Characteristic 1:1 doublet indicates presence of one Bromine atom ( | |

| IR | ~3100-3300 cm | N-H stretch (Amidine). | |

| ~1680 cm | C=N stretch. | ||

| Absence | ~2240 cm | Critical: Disappearance of Nitrile (C |

Troubleshooting Guide

If the yield is low or purity is compromised, refer to the logic below:

Figure 3: Troubleshooting logic for common synthetic failures.

Safety & Handling

-

HCl Generation: The reaction of Acetyl Chloride with Methanol generates HCl gas exothermically. This must be performed in a fume hood with adequate venting.

-

Brominated Pyridines: Generally toxic and potential irritants. Wear double nitrile gloves.

-

Ammonia Pressure: If using sealed tubes for the ammonolysis step, ensure glassware is rated for pressure to prevent rupture.

References

-

Pinner Reaction Overview: Pinner Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Amidine Salts: Anbazhagan, M., et al. "Synthesis and biological evaluation of novel bis(amidinobenzyl) derivatives." Bioorganic & Medicinal Chemistry Letters, 2003.

-

Characterization of Bromopyridines: 2,6-Bis[4-bromophenyl]pyridine synthesis and NMR data. National Institutes of Health (NIH) PMC. [Link]

Physicochemical Profiling & Technical Guide: 4-Bromopicolinimidamide Hydrochloride

[1]

Executive Summary

4-Bromopicolinimidamide hydrochloride (4-BPI·HCl) is a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and as a fragment-based drug discovery (FBDD) building block. Its dual functionality—the highly basic amidine group acting as an arginine mimetic and the 4-bromo substituent serving as a handle for palladium-catalyzed cross-coupling—makes it a versatile intermediate. This guide details its physicochemical properties, stability profile, and analytical characterization protocols.[1][2]

Part 1: Molecular Identity & Structural Analysis[1][2]

The compound consists of a pyridine ring substituted at the 2-position with an amidinium group and at the 4-position with a bromine atom. The hydrochloride salt form ensures water solubility and crystalline stability, though it introduces hygroscopicity.[1]

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 4-Bromo-2-pyridinecarboximidamide hydrochloride |

| Common Synonyms | 4-Bromopicolinimidamide HCl; 4-Bromo-2-amidinopyridine HCl |

| CAS Number (Free Base) | 1179533-03-9 |

| CAS Number (Salt) | Varies by vendor (Generic: 1179360-60-1 for isomer variants; specify structure when ordering) |

| Molecular Formula | C₆H₆BrN₃[3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 236.49 g/mol (Salt); 200.04 g/mol (Free Base) |

| SMILES | C1=CN=C(C=C1Br)C(=N)N.Cl |

| Appearance | White to off-white crystalline solid |

Structural Electronics[1][2]

-

Amidine Group (C-2): Highly basic (pKa ~10–11).[1] At physiological pH (7.4), it exists predominantly as the cationic amidinium species, facilitating electrostatic interactions with anionic pockets in enzymes (e.g., the S1 pocket of trypsin-like proteases).

-

Bromine (C-4): Electron-withdrawing inductive effect (-I) slightly reduces the pKa of the pyridine nitrogen compared to unsubstituted picolinimidamide. It serves as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Part 2: Physicochemical Core Parameters[1]

Solubility Profile

The hydrochloride salt significantly alters the solubility profile compared to the free base.[1]

| Solvent | Solubility | Relevance |

| Water | High (>50 mg/mL) | Ideal for biological assays and aqueous buffers. |

| DMSO | High (>100 mg/mL) | Standard stock solution solvent for HTS.[1] |

| Methanol/Ethanol | Moderate to High | Suitable for recrystallization or HPLC sample prep.[1] |

| Dichloromethane | Low | Poor solubility due to ionic salt character.[1] |

Stability & Degradation Pathways

Amidine derivatives are thermodynamically unstable relative to their hydrolysis products.[1] The degradation is pH-dependent and accelerated by heat.[1]

-

Hydrolysis: The amidine group hydrolyzes to the primary amide (4-bromopicolinamide) and releases ammonia. Further hydrolysis yields 4-bromopicolinic acid.[1]

-

Conditions to Avoid: Basic aqueous solutions (accelerates hydrolysis to amide) and prolonged exposure to moisture (hygroscopic salt).[1]

Visualization: Hydrolysis Degradation Pathway

Figure 1: Stepwise hydrolysis of the amidine moiety under aqueous/basic stress conditions.

Part 3: Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Method

Due to the high basicity of the amidine, standard C18 methods may result in peak tailing. A buffered mobile phase with ion-pairing potential or pH control is required.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0–4.0).[1] Acidic pH ensures the amidine remains fully protonated and reduces silanol interactions.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Pyridine ring absorption).[1]

-

Retention Logic: The highly polar amidinium salt will elute early; the hydrolysis product (amide) is less polar and will elute later.

QC Decision Tree

Figure 2: Quality Control workflow for validating 4-Bromopicolinimidamide HCl integrity.

Part 4: Handling, Storage, & Safety[1][2]

Hygroscopicity Management

-

Risk: Hydrochloride salts of small, polar heterocycles are often hygroscopic.[1] Absorption of atmospheric water can lead to deliquescence and subsequent hydrolysis.[1]

-

Protocol: Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2–8°C. Allow the container to equilibrate to room temperature before opening to prevent condensation.

Safety Profile

Part 5: Synthetic Utility & Application

Fragment-Based Drug Discovery (FBDD)

4-Bromopicolinimidamide is a "privileged structure" in FBDD.

-

Arginine Mimicry: The amidine group forms bidentate hydrogen bonds with Aspartate/Glutamate residues in the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).[1]

-

Vector Exploration: The 4-bromo position allows researchers to grow the molecule via cross-coupling to explore the S4 or S1' pockets of the enzyme.

Synthetic Workflow (Suzuki Coupling)

To derivatize the 4-position while preserving the amidine:

References

Sources

- 1. Picolinimidamide hydrochloride | 51285-26-8 [sigmaaldrich.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 4-Bromopicolinamide | 62150-46-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 6. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 7. 4-Bromopicolinamide | C6H5BrN2O | CID 693291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-bromopicolinimidamide hydrochloride [P86568] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

Technical Guide: Crystal Structure & Supramolecular Logic of 4-Bromopicolinimidamide Hydrochloride

This guide provides an in-depth technical analysis of the crystal structure and supramolecular architecture of 4-Bromopicolinimidamide hydrochloride . It is designed for medicinal chemists and crystallographers, focusing on the structural determinants that influence drug binding affinity and solid-state stability.

Executive Summary

4-Bromopicolinimidamide hydrochloride (CAS: 1179360-58-7) is a critical scaffold in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa). Its structural utility lies in the amidinium group , which mimics the arginine side chain, anchoring the molecule into the S1 specificity pocket of enzymes via a "salt bridge."[1]

This guide deconstructs the compound's solid-state behavior, analyzing how the 4-bromo substitution and hydrochloride salt formation dictate its 3D conformation—a prerequisite for rational drug design.

Molecular Architecture & Electronic State

Protonation and Tautomerism

In the hydrochloride salt form, the amidine group is protonated.[1] Unlike the neutral free base, the amidinium cation is symmetric due to resonance delocalization.[1]

-

Protonation Site: The imine nitrogen (

) is the most basic site ( -

Resonance: The positive charge is delocalized across the N-C-N triad, rendering the C-N bond lengths nearly identical (approx.[1] 1.30–1.32 Å), intermediate between single and double bonds.[1]

Conformation and Planarity

The molecule adopts a planar conformation driven by two forces:

-

Conjugation: The

-system of the pyridine ring conjugates with the amidinium group.[1] -

Intramolecular Hydrogen Bonding: A characteristic S(6) motif (Etter’s notation) forms between one amidinium proton and the pyridine nitrogen.[1] This "locks" the molecule into a flat, rigid geometry, minimizing the entropic penalty upon binding to a protein target.[1]

Graphviz Diagram: Resonance & Conformation Logic

Caption: Logical flow from protonation to the rigid, planar conformation critical for binding affinity.

Crystallographic Analysis

Crystal System and Space Group

Based on structural analogs (e.g., 2-amidinopyridine HCl, 4-carbamoylpyridinium HCl), 4-Bromopicolinimidamide hydrochloride typically crystallizes in the Monoclinic system, most likely space group

The "Sticky" Ends: Hydrogen Bonding Network

The crystal lattice is dominated by a robust 2D or 3D hydrogen-bonding network. The chloride anion (

-

Primary Interaction (Charge-Assisted): The amidinium hydrogens donate strong H-bonds to the chloride anions (

). -

Motif: This typically forms an

or

The "Anchor": Halogen Bonding

The 4-Bromo substituent is not merely a steric filler; it is a structure-directing agent.

-

-Hole: The bromine atom exhibits a region of positive electrostatic potential (the

-

Interaction: It forms Type II Halogen Bonds (

or

Experimental Protocol: Crystallization & Data Collection

To validate the specific polymorph of your sample, follow this self-validating protocol.

Phase 1: High-Quality Crystal Growth

-

Method: Slow Evaporation or Vapor Diffusion.[1]

-

Solvent System: Methanol/Ethanol (good solubility) layered with Diethyl Ether or Hexane (antisolvent).[1]

-

Protocol:

-

Dissolve 50 mg of 4-Bromopicolinimidamide HCl in 2 mL warm Methanol.

-

Filter through a 0.45

m PTFE syringe filter into a narrow vial (removes nucleation sites). -

Place the vial inside a larger jar containing 10 mL Diethyl Ether (Vapor Diffusion).

-

Seal and leave undisturbed at 4°C for 3-7 days.

-

Validation: Look for prismatic, clear blocks. Needles indicate rapid crashing (poor data quality).

-

Phase 2: X-Ray Diffraction (XRD) Workflow[1]

-

Mounting: Mount crystal on a Kapton loop using Paratone oil.[1]

-

Temperature: Collect data at 100 K (cryostream) to reduce thermal motion of the terminal Bromine atom.

-

Target Metrics:

-

Resolution:

(essential to resolve H-atom positions for H-bonding analysis). -

Completeness:

.[1] -

R-factor (

): Aim for

-

Structural Data Summary (Predicted vs. Typical)

The following table summarizes the geometric parameters expected for this class of compounds, serving as a benchmark for your experimental results.

| Parameter | Atoms | Typical Value (Å/°) | Structural Significance |

| Bond Length | C(amidine) – N | 1.30 – 1.32 Å | Indicates resonance delocalization (1.5 bond order). |

| Bond Length | C(pyridyl) – Br | 1.89 – 1.91 Å | Standard aromatic C-Br bond; monitor for elongation (halogen bonding).[1] |

| Bond Angle | N – C – N | ~120° | Ideal |

| Torsion Angle | N(py)–C–C–N(am) | < 10° | Indicates planarity; deviation suggests steric strain or crystal packing forces.[1] |

| H-Bond | N – H ...[2][3] Cl | 3.10 – 3.25 Å | Strong, charge-assisted hydrogen bond driving lattice stability.[1] |

Diagram: Supramolecular Assembly Logic

This diagram visualizes how the individual molecular forces aggregate to form the final crystal lattice.[1]

Caption: Hierarchical assembly from monomer to 3D lattice driven by specific non-covalent interactions.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][4] Acta Crystallographica Section B. Link[1]

-

Sirenko, V., et al. (2022).[1] Crystal structure of bis(3-carboxy-1-methylpyridinium) octabromide. ResearchGate. Link

-

Bajić, M., et al. (2013).[5] Effect of Hydrogen Bonding on the Pyramidalization of the Amino Group: Structure of 3,4-diaminobenzamidinium Chloride. Croatica Chemica Acta. Link

-

Kina Muller, et al. (2020).[1][2] The crystal structure of 4-chloro-1-methylpiperidin-1-ium chloride. Zeitschrift für Kristallographie. Link

-

ChemScene . 4-Bromopicolinimidamide Product Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Highly efficient grafting of hetero-complementary amidinium and carboxylate hydrogen-bonding/ionic pairs onto polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-carbamoylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stability and Degradation of 4-Bromopicolinimidamide Hydrochloride

Technical Guide for Pharmaceutical Development

Executive Summary

4-Bromopicolinimidamide hydrochloride (CAS: 1357466-55-7 / Free base variants) is a high-value heterocyclic intermediate used primarily in the synthesis of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).[1] Its structural core consists of a pyridine ring substituted with a bromine atom at the C4 position and a carboximidamide (amidine) group at the C2 position.

The stability profile of this compound is dominated by the hydrolytic lability of the amidine group . While the hydrochloride salt form confers significant stability in the solid state by protonating the amidine nitrogen, the compound becomes highly susceptible to degradation upon exposure to moisture, elevated pH, or nucleophilic solvents. This guide details the mechanistic pathways of degradation, stress testing protocols, and analytical strategies to ensure the integrity of this critical raw material.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

To understand the stability risks, one must first understand the molecular forces at play.

| Property | Description | Stability Implication |

| Structure | 4-bromo-pyridine-2-carboximidamide HCl | Br-C4: Susceptible to photolytic debromination.Amidine-C2: Primary site of hydrolysis. |

| pKa (Amidine) | ~10.5 – 11.5 (Estimated) | Highly basic. Exists as a cation at physiological pH. Free base is unstable. |

| pKa (Pyridine) | ~2.0 – 3.0 (Suppressed by Br) | The pyridine nitrogen is less basic due to the electron-withdrawing Br and amidine group. |

| Hygroscopicity | Moderate to High (Salt dependent) | HCl salts are prone to deliquescence. Moisture uptake triggers "micro-environmental pH" shifts, accelerating hydrolysis. |

| Solubility | High in water, MeOH, DMSO | Solubilized state significantly accelerates degradation compared to solid state. |

Mechanistic Degradation Pathways[7]

Hydrolysis (Primary Pathway)

The most critical degradation pathway is the hydrolysis of the amidine group to the corresponding amide (4-Bromopicolinamide) and subsequently to the carboxylic acid (4-Bromopicolinic acid).

-

Mechanism: In aqueous solution, water acts as a nucleophile attacking the electrophilic carbon of the amidine group.

-

pH Dependence: The reaction is base-catalyzed.

-

Acidic/Neutral (pH < 7): The amidine is protonated (

), which is resonance-stabilized and resistant to nucleophilic attack. -

Basic (pH > 9): The amidine exists as a free base (

). The electrophilic carbon is highly vulnerable to

-

DOT Diagram: Hydrolysis Mechanism

Caption: The degradation cascade from stable salt to amide and acid degradants via base-catalyzed hydrolysis.[2][3][4]

Photolysis (Secondary Pathway)

The C-Br bond on the pyridine ring is sensitive to UV radiation.

-

Mechanism: Homolytic cleavage of the C-Br bond generates a pyridyl radical.

-

Outcome: In the presence of hydrogen sources (solvent), this leads to de-brominated impurities (Picolinimidamide). In the presence of oxygen, complex oxidative polymerization can occur.

Thermal Stress

-

Deammoniation: At high temperatures (>150°C), the amidine can self-condense or release ammonia to form nitrile derivatives (4-Bromopicolinonitrile), essentially reversing the synthesis reaction.

Experimental Stress Testing Protocol (Forced Degradation)

To validate analytical methods and determine shelf-life, the following stress testing protocol is recommended. This approach is aligned with ICH Q1A(R2) guidelines.

Stress Conditions Matrix[7]

| Stress Type | Condition | Duration | Target Degradation | Expected Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5 - 20% | 4-Bromopicolinamide |

| Base Hydrolysis | 0.01 N NaOH, RT* | 1 - 4 Hours | > 50% (Rapid) | 4-Bromopicolinamide, Ammonia |

| Oxidation | 3% | 24 Hours | 5 - 10% | N-oxides, debrominated species |

| Photolysis | 1.2M lux hours (ICH Q1B) | ~1 week | 5 - 10% | Des-bromo analog (Picolinimidamide) |

| Thermal | 60°C / 75% RH (Solid) | 7 Days | < 5% | Hydrolysis products (surface) |

*Note: Amidines are extremely unstable in base. Start with mild conditions (0.01 N, Room Temp) to avoid immediate total degradation.

Workflow Diagram[7]

Caption: Standardized workflow for forced degradation studies to ensure mass balance and peak purity.

Analytical Strategy

Developing a stability-indicating method for this compound requires careful buffer selection to prevent on-column degradation.

HPLC Method Parameters

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

-

Mobile Phase A: 10-20 mM Phosphate Buffer or Ammonium Formate, pH 3.0 - 4.0 .

-

Rationale: Keeping the pH acidic ensures the amidine remains protonated (cationic). At neutral/basic pH, the free base may interact strongly with silanols (tailing) and hydrolyze during the run.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 260 nm (Pyridine

transition).

Mass Spectrometry (LC-MS)

-

Parent Ion:

Da (characteristic 1:1 bromine isotope pattern). -

Hydrolysis Product (Amide):

Da (+1 Da mass shift is essentially invisible, but the retention time will shift significantly earlier due to loss of basicity). -

Des-bromo Impurity:

Da.

Handling and Storage Recommendations

To mitigate the degradation pathways identified above:

-

Moisture Control: Store in a tightly sealed container with desiccant. The HCl salt is hygroscopic; absorbed water will create a local solution phase where hydrolysis can proceed.

-

Temperature: Long-term storage at 2-8°C or -20°C is recommended to arrest hydrolysis kinetics.

-

Light Protection: Store in amber vials or foil-wrapped containers to prevent photolytic debromination.

-

Solution Handling: Prepare solutions immediately before use. Do not store in basic buffers (e.g., Carbonate, Tris pH > 8). If solution storage is necessary, acidify to pH < 4.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[5] Link

-

Cullen, D., et al. (2021).[6] "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." Journal of Organic Chemistry, 86(19), 13762–13767.[7] Link

-

Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[5] (Standard text on forced degradation protocols).

-

FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [sigmaaldrich.com]

- 3. PYRIDINE-2-CARBOXAMIDINE | 52313-50-5 [chemicalbook.com]

- 4. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Solvent Optimization for 4-Bromopicolinimidamide Hydrochloride in Drug Development

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper

Introduction and Chemical Context

In modern pharmaceutical synthesis and drug discovery, heterocyclic building blocks are foundational to the development of novel therapeutics. 4-Bromopicolinimidamide hydrochloride (CAS: 1179360-58-7) is a highly specialized intermediate frequently utilized in cross-coupling reactions and the synthesis of complex pharmacophores [1].

Before this compound can be effectively utilized in high-throughput screening or scaled-up synthesis, its thermodynamic solubility profile must be rigorously understood. Solubility is not merely a physical constant; it is a dynamic interplay between the crystal lattice energy of the solid state and the solvation energy provided by the solvent. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 4-Bromopicolinimidamide hydrochloride, supported by self-validating experimental protocols.

Mechanistic Drivers of Solvation (Causality Analysis)

To predict and manipulate the solubility of 4-Bromopicolinimidamide hydrochloride, we must deconstruct its molecular architecture. The dissolution of this compound is governed by three competing structural features:

-

The Amidinium Cation (

): The protonated amidine group is a highly polar, rigid planar structure that acts as a powerful hydrogen bond donor. This functional group drives aggressive solvation in high-dielectric protic solvents (like water) via strong ion-dipole interactions [2]. -

The Chloride Counterion (

): The presence of the hydrochloride salt drastically lowers the crystal lattice energy compared to its free-base counterpart. The dissociation of the -

The Bromopyridine Scaffold: The halogenated heteroaromatic ring introduces significant lipophilicity and polarizability. While the pyridine nitrogen can act as a weak hydrogen bond acceptor, the bulky bromine atom heavily restricts solubility in purely non-polar solvents (e.g., hexane) by disrupting van der Waals interactions without offering compensatory hydrogen bonding.

Solvent Selection Causality:

Because of this amphiphilic nature, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective. DMSO possesses a high dielectric constant (

Quantitative Solubility Profile

Based on the thermodynamic behavior of closely related amidine hydrochlorides (such as Pyridine-2-carboximidamide hydrochloride and Cl-amidine hydrochloride), the following table summarizes the validated solubility matrix for 4-Bromopicolinimidamide hydrochloride [2, 3].

| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Aqueous | Water (pH 7.0) | 80.1 | > 50.0 | Ion-dipole interaction; extensive H-bonding. |

| Polar Aprotic | DMSO | 46.7 | ~ 60.0 - 70.0 | Cation stabilization; hydrophobic ring solvation. |

| Polar Aprotic | DMF | 36.7 | ~ 15.0 - 20.0 | Moderate dipole-dipole interactions. |

| Polar Protic | Ethanol (Absolute) | 24.5 | < 5.0 | Limited dissociation of the HCl salt. |

| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 (Insoluble) | Inability to overcome crystal lattice energy. |

Note: Moisture-contaminated DMSO will alter the solubility profile due to competitive hydrogen bonding. Anhydrous solvents are strictly required for stock solution preparation [3].

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

Kinetic solubility methods (like solvent titration) often overestimate solubility due to the formation of metastable supersaturated solutions. To generate reliable, actionable data, the Isothermal Shake-Flask Method is the universally recognized gold standard [4, 5].

The following protocol is designed as a self-validating system : it incorporates a solid-state verification step to ensure that the compound has not undergone salt disproportionation or hydrate formation during the equilibration process.

Step-by-Step Methodology:

-

Preparation of Excess Solid: Accurately weigh approximately 100 mg of 4-Bromopicolinimidamide hydrochloride into a 5 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO or buffered water). The presence of visible, undissolved solid is critical to ensure the solution reaches saturation.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatically controlled orbital shaker set to

at 300 RPM. -

Time-Course Sampling (The Validation Step): To prove true thermodynamic equilibrium, extract 100

L aliquots at 24 hours and 48 hours . If the concentration at 48 hours matches the 24-hour mark, equilibrium is confirmed. If it is lower, supersaturation initially occurred. -

Phase Separation: Centrifuge the aliquots at 15,000 RPM for 10 minutes at

to pellet the undissolved solid. Filter the supernatant through a 0.22 -

Quantification: Dilute the filtrate into the linear dynamic range of your analytical instrument and quantify using HPLC-UV (typically at

nm for the bromopyridine chromophore). -

Solid-State Verification (Crucial): Recover the undissolved pellet from step 5, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (pXRD). Causality: If the pXRD pattern differs from the bulk API, the solubility measured belongs to a new polymorph or solvate, not the original compound [5].

Workflow Visualization

The following diagram maps the logical progression of the self-validating isothermal shake-flask methodology.

Figure 1: Self-Validating Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination.

Application in Synthesis and Formulation

Understanding this solubility profile dictates handling procedures in the laboratory. Because 4-Bromopicolinimidamide hydrochloride is highly soluble in water and DMSO, it is ideal for biological assays requiring aqueous buffers or for homogeneous cross-coupling catalysis in polar aprotic media. However, its insolubility in non-polar solvents makes it an excellent candidate for purification via anti-solvent precipitation: dissolving the crude product in a minimal amount of methanol and precipitating it with an excess of cold hexane will yield high-purity crystalline material.

References

- ChemicalBook. "4-Bromopicolinimidamide hydrochloride".

- Xinchem. "China Pyridine-2-carboximidamide hydrochloride(CAS# 51285-26-8) Manufacturer and Supplier".

- Selleck Chemicals. "Cl-amidine hydrochloride | PAD inhibitor | CAS 1373232-26-8".

- Benchchem. "o-Phenylenedioxydiacetic Acid | Research Chemical".

- ResearchGate. "The Experimental Determination of Solubilities".

The Picolinimidamide Moiety: A Versatile Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinimidamide moiety, a unique structural motif characterized by a pyridine ring appended to an imidamide functional group, has emerged as a scaffold of significant interest in contemporary chemical research. Its distinct electronic properties and versatile reactivity profile have positioned it as a valuable building block in medicinal chemistry, coordination chemistry, and synthetic methodology. This guide provides a comprehensive exploration of the chemical reactivity of the picolinimidamide core, offering insights into its synthesis, key transformations, and diverse applications, grounded in established scientific principles and supported by authoritative literature.

The Picolinimidamide Core: Structure and Electronic Landscape

The picolinimidamide functional group, structurally analogous to the more common picolinamide, features a carbon-nitrogen double bond in place of the carbonyl group. This substitution profoundly influences the molecule's electronic distribution and, consequently, its chemical behavior. The pyridine ring, an electron-withdrawing heterocycle, modulates the electron density of the attached imidamide group. The imidamide itself possesses both a nucleophilic imine nitrogen and a potentially acidic amine proton, rendering it amphoteric and capable of participating in a diverse array of chemical transformations.

The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating capacity of the amino group of the imidamide creates a unique electronic environment. This environment dictates the regioselectivity of electrophilic and nucleophilic attacks and influences the pKa of the functional group.

Synthesis of Picolinimidamide Derivatives

The construction of the picolinimidamide scaffold can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern.

From Picolinonitriles: A Common and Efficient Route

A widely employed and efficient method for the synthesis of picolinimidamides involves the addition of nucleophiles to a picolinonitrile precursor. A notable example is the synthesis of thienylpicolinamidine derivatives, which have shown promising antiproliferative activity.[1][2]

Experimental Protocol: Synthesis of 5-[5-(4-Methoxyphenyl)thiophen-2-yl]picolinamidine hydrochloride [1]

-

Step 1: Silylation. To a solution of the corresponding picolinonitrile (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a solution of lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.1 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Step 2: Deprotection. The reaction mixture is then cooled to 0 °C, and a solution of HCl gas in ethanol is added until the pH is acidic. The mixture is stirred for an additional 2 hours at room temperature.

-

Step 3: Isolation. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to afford the desired picolinamidine hydrochloride salt.

This method's robustness allows for the synthesis of a variety of substituted picolinamidines with good to excellent yields.[1]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General workflow for the synthesis of picolinimidamide hydrochlorides from picolinonitriles.

Synthesis of N-Aryl and N-Alkyl Picolinimidamides

The synthesis of N-substituted picolinimidamides can be achieved through various methods, including the reaction of picolinic acid derivatives with corresponding amines. For instance, N-aryl amides can be synthesized from nitroarenes and acyl chlorides in the presence of iron dust as a reductant.[3] While this method directly yields amides, similar strategies can be adapted for imidamide synthesis. Another approach involves the palladium-catalyzed coupling of picolinamide with aryl or alkyl amines.[4]

Chemical Reactivity of the Picolinimidamide Moiety

The picolinimidamide moiety exhibits a rich and varied chemical reactivity, making it a versatile tool for the construction of complex molecules.

Nucleophilic and Electrophilic Character

The imidamide group possesses both nucleophilic and electrophilic centers. The imine nitrogen, with its lone pair of electrons, acts as a nucleophilic site, susceptible to attack by electrophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. The pyridine nitrogen can also act as a nucleophile or a Lewis base.[5]

Cyclization Reactions: Formation of Novel Heterocyclic Systems

A fascinating aspect of picolinamide chemistry, which provides a strong indication of the potential reactivity of picolinimidamides, is its participation in cyclization reactions to form novel heterocyclic scaffolds. A notable example is the reaction of picolinamides with ketones in the presence of 1,3-propanesultone, leading to the formation of imidazolidin-4-one rings.[1][6][7][8][9]

Mechanism of Imidazolidin-4-one Formation:

The reaction is believed to proceed through the initial formation of a pyridinium salt by the reaction of the picolinamide with 1,3-propanesultone. This is followed by a series of transformations involving the ketone, ultimately leading to the cyclized product.[6][8]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Proposed reaction pathway for the formation of imidazolidin-4-one from picolinamide.

This reaction highlights the potential of the picolinimidamide moiety to serve as a synthon for the construction of diverse heterocyclic systems. The greater nucleophilicity of the imidamide nitrogen compared to the amide nitrogen suggests that picolinimidamides could undergo similar cyclization reactions under milder conditions or with a broader range of electrophiles.

The Picolinamide Moiety as a Directing Group

In recent years, the picolinamide functional group has gained significant attention as an effective directing group in transition metal-catalyzed C-H bond functionalization reactions.[5][10][11] This directing ability stems from the formation of a stable five-membered chelate with the metal center, involving the pyridine nitrogen and the amide oxygen. This chelation positions the metal catalyst in close proximity to specific C-H bonds, enabling their selective activation and functionalization.

While direct studies on the picolinimidamide moiety as a directing group are less common, its structural similarity to picolinamide strongly suggests it would exhibit similar, if not enhanced, directing capabilities due to the potentially stronger coordination of the imine nitrogen.

Applications of Picolinimidamide Derivatives

The unique chemical properties of the picolinimidamide moiety have led to its exploration in various fields, most notably in medicinal chemistry and coordination chemistry.

Medicinal Chemistry: Antiproliferative Agents

Derivatives of picolinimidamide have demonstrated significant potential as anticancer agents. Specifically, certain thienylpicolinamidine derivatives have exhibited potent in vitro antiproliferative activity against a panel of 60 human cancer cell lines.[1][2] These compounds were found to be highly active, with some derivatives showing cytotoxic activity with GI₅₀ values in the sub-micromolar range against leukemia, colon, and non-small cell lung cancer cell lines.[1][2] Importantly, these novel picolinamidines displayed selectivity, with minimal effect on normal human fibroblasts.[1][2]

Table 1: Antiproliferative Activity of Thienylpicolinamidine Derivatives [1]

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 4a | Leukemia (SR) | 0.34 |

| Colon (SW-620) | 0.43 | |

| Non-Small Cell Lung (NCI-H460) | 0.52 | |

| 4b | Leukemia (K-562) | 0.87 |

| Colon (HT29) | 1.25 |

Coordination Chemistry: Versatile Ligands for Metal Complexes

The picolinimidamide moiety, with its multiple nitrogen donor atoms, is an excellent ligand for the formation of coordination complexes with a variety of metal ions. The pyridine nitrogen and the two nitrogen atoms of the imidamide group can act as a tridentate ligand, forming stable chelate rings with the metal center.

The coordination of picolinimidamide to a metal can significantly alter the reactivity of both the ligand and the metal. For instance, coordination can enhance the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack. The resulting metal complexes have potential applications in catalysis, including asymmetric catalysis where chiral picolinimidamide ligands could be employed to induce enantioselectivity.[2][12][13][14][15]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Schematic representation of a picolinimidamide moiety acting as a bidentate ligand.

Future Outlook

The exploration of the chemical reactivity of the picolinimidamide moiety is a rapidly evolving field with immense potential. Future research is likely to focus on several key areas:

-

Development of Novel Synthetic Methodologies: The discovery of new and more efficient methods for the synthesis of a wider range of picolinimidamide derivatives will be crucial for expanding their applications.

-

Elucidation of Reaction Mechanisms: Detailed mechanistic studies of the reactions involving the picolinimidamide moiety will provide a deeper understanding of its reactivity and enable the rational design of new transformations.

-

Applications in Asymmetric Catalysis: The design and synthesis of chiral picolinimidamide ligands for use in asymmetric catalysis is a promising area of research with the potential to lead to new and efficient methods for the synthesis of enantiomerically pure compounds.

-

Expansion of Medicinal Chemistry Applications: Further investigation into the biological activities of picolinimidamide derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

References

-

Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206. [Link]

-

Al-Tel, T. H., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(70), 42967-42977. [Link]

-

Daugulis, O., et al. (2005). Heterocycle Synthesis via Direct C-H/N-H Coupling. Organic Letters, 7(8), 1533-1535. [Link]

-

Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org, 2023110459. [Link]

-

Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206. [Link]

-

Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. [Link]

-

Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11843-11847. [Link]

-

Wang, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15993-15997. [Link]

-

Aswathanarayan, J. B., & Vittal, R. R. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-7. [Link]

-

Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 1-9. [Link]

- CN101429153A - Synthesis of N- alkyl substituted maleimide - Google P

-

Ghorai, M. K., & Kumar, A. (2020). N, N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. ResearchGate. [Link]

-

Xu, M. H., et al. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Accounts of Chemical Research, 57(4), 469-483. [Link]

-

Tsonko, T., et al. (2010). Interaction of nicotinamide and picolinamide with phosphatidylcholine and phosphatidylethanolamine membranes: a combined approach using dipole potential measurements and quantum chemical calculations. The Journal of Physical Chemistry B, 114(1), 336-347. [Link]

-

Buchwald, S. L., et al. (2008). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 130(41), 13552-13567. [Link]

-

Shi, Y., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 949-963. [Link]

-

Wang, D. H., et al. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)−S Bond Formation with N-(phenylsulfanyl)succinimides. The Journal of Organic Chemistry. [Link]

-

Trost, B. M. (2004). Common C 2-symmetric ligands used for asymmetric catalysis. ResearchGate. [Link]

-

Améduri, B., et al. (2001). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Journal of Polymer Science Part A: Polymer Chemistry, 39(24), 4194-4204. [Link]

-

Wang, Z., et al. (2018). Biimidazoline Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters, 20(15), 4591-4595. [Link]

-

Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

-

Lo, P. K. T., & Willis, M. C. (2021). Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides, and Primary Sulfonamides. Journal of the American Chemical Society, 143(39), 15576-15581. [Link]

-

Aktaş, A. H., et al. (2008). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Acta Chimica Slovenica, 55(3), 594-598. [Link]

Sources

- 1. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Role of Bromine Substitution in the Optimization of Picolinamide Derivatives

An In-Depth Technical Guide

Abstract

Picolinamide, a derivative of picolinic acid, represents a versatile and privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic modification of this scaffold is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. Among the various chemical modifications, halogenation stands out as a powerful tool, and the introduction of bromine, in particular, offers a unique combination of steric, electronic, and lipophilic properties. This guide provides a comprehensive technical overview of the role of bromine substitution in picolinamide derivatives for researchers, scientists, and drug development professionals. We will explore the nuanced effects of "bromination" on molecular interactions, delve into synthetic strategies, analyze structure-activity relationship (SAR) case studies, and discuss the profound implications for pharmacokinetics and pharmacodynamics. This document is designed to serve as a field-proven resource, grounding theoretical principles in practical application and causality.

The Picolinamide Scaffold and the Rationale for Halogenation

The picolinamide core, characterized by a pyridine ring with an amide functional group at the 2-position, is a key structural motif in a variety of biologically active compounds. Its utility spans multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3][4] The nitrogen atom of the pyridine ring and the adjacent amide group can act as hydrogen bond acceptors and donors, facilitating critical interactions with biological targets.[5]

Halogenation is a frequently employed strategy in medicinal chemistry to modulate the properties of a lead compound.[6] The introduction of a halogen atom can profoundly alter a molecule's physicochemical profile, including its size, shape, lipophilicity, and electronic distribution.[6][7] These modifications can, in turn, enhance target binding affinity, improve metabolic stability, and optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.[6][8]

While fluorine and chlorine are the most commonly used halogens in drug design, bromine offers a distinct set of advantages and challenges.[8][9] Its larger size, greater polarizability, and unique ability to form strong halogen bonds make it a valuable tool for fine-tuning ligand-receptor interactions.[8][10]

Caption: General structure of the picolinamide scaffold.

Physicochemical and Mechanistic Impact of Bromine

The decision to introduce a bromine atom is a calculated one, driven by its potential to modulate several key molecular properties simultaneously.

Steric and Electronic Effects

Bromine is significantly larger than hydrogen, fluorine, and chlorine. This increased steric bulk can be used to probe the topography of a binding pocket, creating more extensive and favorable van der Waals contacts or, conversely, introducing steric hindrance to prevent binding to off-targets. Bromine is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance when attached to an aromatic system. This dual nature allows for the fine-tuning of the electronic properties of the picolinamide ring, which can affect pKa and overall reactivity.

Lipophilicity Modulation

A primary consequence of introducing bromine is an increase in lipophilicity (logP). This enhancement can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[10] However, this must be carefully managed, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[8][11]

The Halogen Bond: A Key Interaction

A defining feature of heavier halogens like bromine is their ability to act as halogen bond (XB) donors.[8][10] This occurs due to an anisotropic distribution of electron density around the covalently bonded bromine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole).[8] This positive region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue) on the target protein.[10] The strength of these bonds increases in the order of Cl < Br < I and can be comparable to a conventional hydrogen bond, significantly enhancing binding affinity and selectivity.[10]

Caption: Bromine forming a halogen bond with a protein target.

Synthetic Strategies for Brominated Picolinamides

The synthesis of brominated picolinamide derivatives can be approached in two primary ways: by starting with a pre-brominated picolinic acid core or by introducing the bromine atom at a later stage onto an existing picolinamide scaffold.

A common and robust method involves the amide coupling of a suitable bromopicolinic acid with a desired amine. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

General Synthetic Workflow:

-

Activation of Bromopicolinic Acid: The carboxylic acid of a brominated picolinic acid is activated. A common method is conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM).

-

Amide Coupling: The activated acyl chloride is then reacted with the target amine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[5]

-

Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove excess reagents and salts, followed by purification of the final product, most commonly by silica gel column chromatography.

Caption: A typical workflow for synthesizing picolinamides.

Structure-Activity Relationship (SAR): Case Studies

The true impact of bromine substitution is revealed through rigorous SAR studies, where its effects are compared against non-halogenated or other halogenated analogs.

Case Study 1: Picolinamides as VEGFR-2 Inhibitors

In the development of novel inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, various picolinamide-based derivatives have been synthesized and evaluated.[1][2] While a direct bromine-for-hydrogen comparison is not always available in a single study, analysis across related series often shows that halogenated derivatives, including those with chlorine and bromine, are critical for potent activity. Molecular docking studies suggest these halogens can occupy specific hydrophobic pockets or form key interactions within the ATP-binding site of the kinase.[1]

Case Study 2: Antifungal Picolinamides Targeting Sec14p

In a fascinating counterexample, the development of picolinamides as antifungal agents targeting the lipid transfer protein Sec14p showed that bromine substitution was detrimental to activity.[12] Researchers found that replacing existing fluorine or bromine atoms on the picolinamide moiety was "incompatible with inhibitor activity".[12] This underscores a critical principle: the utility of bromine is highly context-dependent. In this case, the specific steric and electronic environment of the Sec14p binding pocket did not favorably accommodate a bromine atom, highlighting the importance of empirical testing over dogmatic application of design principles.

Case Study 3: Antibacterial Picolinamides for C. difficile

Research into picolinamide antibacterials has yielded compounds with exceptional selectivity for Clostridioides difficile, a major cause of hospital-acquired infections.[3][13] The goal is to target the pathogen while sparing the beneficial gut microbiota to prevent recurrence.[3] SAR studies on this class involved numerous modifications. While the core change from an isonicotinamide to a picolinamide scaffold drove the massive increase in selectivity, subsequent halogenation, including bromination, on other parts of the molecule was explored to modulate potency and physical properties.[3]

| Compound Class | Target | Effect of Bromine | Key Takeaway | Reference |

| Picolinamide Derivatives | VEGFR-2 | Often part of highly potent halogenated analogs. | Halogens are key for occupying specific pockets. | [1][2] |

| Picolinamide Derivatives | Antifungal (Sec14p) | Incompatible with inhibitory activity. | Bromine's effect is target-specific; not universally beneficial. | [12] |

| Brominated Quinolines | Anticancer | Introduction of bromine can significantly enhance antiproliferative activity. | Bromine can be a critical pharmacophore for cytotoxicity. | [14][15] |

| Brominated Compounds | General | Can increase therapeutic activity and favorably affect metabolism. | Bromination is a valid strategy for improving drug-like properties. | [8][16] |

Impact on Pharmacokinetics (PK) and Metabolism

The introduction of a bromine atom can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

-

Absorption & Distribution: The increased lipophilicity imparted by bromine can enhance membrane permeability and absorption.[10][18] However, it can also increase plasma protein binding, which may reduce the concentration of free, active drug.[19]

-

Metabolism: A C-Br bond is generally more stable than a C-H bond, and placing bromine at a metabolically labile position can block oxidative metabolism by Cytochrome P450 (CYP) enzymes. This "metabolic blocking" strategy can increase the drug's half-life and oral bioavailability.[8][10] However, the overall impact is complex; changes in lipophilicity and electronics can also redirect metabolism to other sites on the molecule.

-

Toxicity: A potential drawback of bromination can be increased toxicity or accumulation in the body.[8][16] Therefore, comprehensive toxicology studies are essential for any brominated drug candidate. The picolinamide scaffold itself can chelate metal ions, which is a potential source of toxicity that must be considered and mitigated through rational design.[11]

| PK Parameter | General Effect of Bromine Substitution | Causality | Reference |

| Absorption | Generally Increased | Increased lipophilicity enhances membrane permeation. | [10][18] |

| Distribution | May increase Vd; may increase plasma protein binding. | Increased tissue partitioning due to lipophilicity. | [19] |

| Metabolism | Can be decreased (metabolic blocking). | C-Br bond is more stable to CYP-mediated oxidation than C-H. | [8][10] |

| Excretion | Variable; depends on overall changes to polarity and metabolism. | Altered metabolism can shift excretion from hepatic to renal, or vice-versa. | [20] |

Experimental Protocols

To ensure scientific integrity, all described protocols must be self-validating systems. The following are representative methodologies for the synthesis and characterization of a brominated picolinamide derivative.

Protocol: Synthesis of N-(4-methoxyphenyl)-5-bromopicolinamide

Objective: To synthesize a model brominated picolinamide via amide bond formation.

Materials:

-

5-Bromopicolinic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (TEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Methodology:

-

Acyl Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic drop of DMF. Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise. A vigorous evolution of gas will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The reaction is complete when gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve p-anisidine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to afford the pure N-(4-methoxyphenyl)-5-bromopicolinamide.

Protocol: Characterization by HPLC-MS

Objective: To confirm the identity and assess the purity of the synthesized compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Synthesized compound dissolved in a suitable solvent (e.g., Methanol or Acetonitrile).

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized compound. Dilute to a working concentration of ~10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

UV Detection: 254 nm.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

-

-

MS Conditions (ESI Positive Mode):

-

Scan Range: m/z 100-800.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Nebulizer Pressure: 40 psi.

-

-

Analysis: Inject the sample. The resulting chromatogram will provide the retention time and purity (by UV peak area). The mass spectrum corresponding to the main peak should show the [M+H]⁺ ion for the target compound, confirming its molecular weight. The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible in the mass spectrum, providing definitive structural confirmation.

Conclusion and Future Outlook

The substitution of bromine in picolinamide derivatives is a powerful and multifaceted strategy in drug design. It offers a unique handle to modulate lipophilicity, introduce metabolic stability, and, most notably, engage in potent halogen bonding interactions that can significantly enhance binding affinity and selectivity.[8][16] However, as demonstrated by SAR studies, its application is not a universal solution for improving activity and must be tailored to the specific biological target and its binding site topology.[12] The potential for increased toxicity also necessitates careful evaluation.[8]

Future research will likely focus on a more profound understanding of halogen bonding in biological systems and the development of more accurate computational models to predict the impact of bromination on both on-target activity and off-target liabilities. As synthetic methodologies become more advanced, the precise placement of bromine atoms on complex picolinamide scaffolds will continue to be a key tactic in the medicinal chemist's arsenal for crafting the next generation of selective and effective therapeutics.

References

- Sun, W., Fang, S., & Yan, H. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.

- Sun, W., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central.

- Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central.

- Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.

- MedchemExpress.com. (n.d.). Picolinamide (2-Picolinamide) | PARS Inhibitor. MedchemExpress.com.

- BenchChem Technical Support Team. (2025). Minimizing Picolinamide Derivative Toxicity in Preclinical Studies. Benchchem.

- (2026). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.

- Bielska, W., & Plazinska, A. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central.

- Kim, D., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed.

- Gao, X., et al. (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions...

- Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.

- Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.

- (2024).

- Agoglitta, O., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists.

- (2025). Halogenation of Drugs Enhances Membrane Binding and Permeation.

- Tran, V. B., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.

- (n.d.). Bioisostere – Knowledge and References. Taylor & Francis.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.

- Tran, V. B., et al. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed.

- (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.

- Gündisch, D., et al. (2008).

- Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).

- (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

- Sharma, R. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.

- (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.

- Yadav, C., & Dewangan, H. (n.d.). Pharmacokinetics and Pharmacodynamics: Bridging the Gap between Drug Action and Effect. Journal of Cardiovascular Disease Research.

- Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)

- Wierda, M. K., et al. (2001). Pharmacokinetics and pharmacodynamics of rapacuronium bromide. PubMed.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.

Sources

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 10. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. jcdronline.org [jcdronline.org]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of the novel nicotinic receptor antagonist N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of rapacuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Bromopicolinimidamide Hydrochloride Interactions: A Structural Bioinformatics Whitepaper

Executive Summary

In the realm of structure-based drug design (SBDD), 4-Bromopicolinimidamide hydrochloride (CAS: 1179360-58-7) serves as a highly privileged building block and pharmacophore. It is predominantly utilized in the development of inhibitors targeting trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA), thrombin, Factor Xa, and transmembrane protease serine 2 (TMPRSS2).

This whitepaper outlines the authoritative in silico methodologies required to accurately model the binding dynamics of 4-bromopicolinimidamide. By combining Quantum Mechanics (QM) parameterization, Molecular Docking, and Molecular Dynamics (MD) simulations, researchers can capture the complex dual-anchor binding mechanism—specifically, the simultaneous formation of an amidine-driven salt bridge and a bromine-driven halogen bond.

Mechanistic Rationale: The S1 Pocket and Halogen Bonding